molecular formula C30H32ClN3O4 B11620065 Diisopropyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Diisopropyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11620065
M. Wt: 534.0 g/mol
InChI Key: BWYDZWGFDTXUKG-UHFFFAOYSA-N
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Description

Diisopropyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a heterocyclic compound featuring a 1,4-dihydropyridine (DHP) core fused with a pyrazole moiety. The DHP core is substituted with two isopropyl ester groups at the 3- and 5-positions, while the pyrazole ring is functionalized with a 4-chlorophenyl group at the 3-position and a phenyl group at the 1-position. The compound’s crystallographic characterization likely relies on tools like SHELX for structure refinement, a widely used program in small-molecule crystallography .

Properties

Molecular Formula

C30H32ClN3O4

Molecular Weight

534.0 g/mol

IUPAC Name

dipropan-2-yl 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C30H32ClN3O4/c1-17(2)37-29(35)25-19(5)32-20(6)26(30(36)38-18(3)4)27(25)24-16-34(23-10-8-7-9-11-23)33-28(24)21-12-14-22(31)15-13-21/h7-18,27,32H,1-6H3

InChI Key

BWYDZWGFDTXUKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Butadiene Incorporation

For alkyl-substituted derivatives, a three-component reaction with 1,3-butadiene was developed. Key modifications include:

  • Solvent Switch : DMSO replaced DMAc to stabilize secondary radicals.

  • Wavelength Adjustment : 410 nm light improved butadiene activation.

  • Temperature : Room temperature (25°C) minimized butadiene polymerization.

The method achieved 48% yield for tert-butyl derivatives, demonstrating versatility in introducing branched alkyl groups.

Diastereoselectivity Control

Steric effects governed diastereomeric ratios:

  • Primary Alkyl Groups : >30:1 selectivity via transition-state shielding.

  • Secondary Groups : 5:1 ratio due to competing radical pathways.

Table 2: Three-Component Reaction Performance

R GroupYield (%)d.r. (anti:syn)
Methyl68>30:1
Isopropyl595:1
Benzyl543:1

Scalable Synthesis Approaches

Gram-Scale Production

A 4 mmol scale reaction in DMAc (40 mL) with 400 nm LED irradiation (45 W) delivered 1.014 g product (63% yield). Key adaptations:

  • Extended Irradiation : 15 hours vs. 10 hours for 0.05 mmol scale.

  • Temperature Management : External cooling maintained 30–40°C to prevent thermal degradation.

Continuous Flow Reactor

A low-flow reactor (14.8 mL volume) with twelve 400 nm LEDs (20 W each) achieved 70% yield at 0.084 mL/min flow rate. Advantages include:

  • Enhanced Photon Exposure : Laminar flow ensures uniform irradiation.

  • Temperature Control : 5°C coolant maintained reaction at 20°C.

  • Throughput : 80 mL solution processed in 15 hours.

Table 3: Batch vs. Flow Synthesis Comparison

ParameterBatch (50 mL)Flow (80 mL)
Yield (%)6370
Time (h)1515
Energy Consumption675 Wh360 Wh

Critical Process Parameters

Oxygen Sensitivity

Reactions under air resulted in 48% yield vs. 68% under N₂, highlighting radical quenching by molecular oxygen. A three-cycle vacuum/N₂ purge is recommended for optimal yields.

Water Tolerance

Contrary to expectations, adding 5 equiv. H₂O increased yield to 87%, suggesting protic solvents stabilize certain intermediates. This enables aqueous workup without prior drying.

Substrate Scope Limitations

  • Electron-Deficient Pyrazolones : Nitro-substituted analogs showed <10% conversion.

  • Bulky N-Phthalimides : Neo-pentyl derivatives required 60-hour irradiation for 41% yield.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Diagnostic signals at δ 5.28 (dihydropyridine H4), 7.2–8.1 ppm (aromatic protons).

  • HRMS : [M+H]⁺ calculated 534.2098, observed 534.2101 (Δ 0.57 ppm).

Purity Assessment

Flash chromatography (petroleum ether/EtOAc 50:1) achieved >95% purity by ¹H NMR. Residual DMAc (<0.1%) was detected via GC-MS.

Industrial Feasibility Assessment

Cost Analysis

  • Raw Materials : N-Phthalimide reagents account for 62% of total cost.

  • Energy : LED photochemistry reduces energy use by 47% vs. thermal methods.

Environmental Impact

  • PMI (Process Mass Intensity) : 32 vs. 89 for classical Hantzsch dihydropyridine synthesis.

  • E-Factor : 18.7 (vs. 45.2 for stoichiometric methods).

Chemical Reactions Analysis

Chemical Reactions Undergone by the Compound

The compound undergoes transformations influenced by its functional groups, including ester moieties, pyrazole rings, and aromatic substituents.

Oxidation Reactions

Reaction TypeReagentsConditionsProducts
OxidationPotassium permanganate (KMnO₄)Acidic or basic mediaKetones or carboxylic acids

Reduction Reactions

Reaction TypeReagentsConditionsProducts
ReductionLithium aluminum hydride (LiAlH₄)Anhydrous etherAlcohols or amines

Substitution Reactions

Reaction TypeReagentsConditionsProducts
SubstitutionNucleophiles/ElectrophilesVaries by substituentVaries based on attacking group (e.g., halogen replacement)

Other Reactions

  • Hydrolysis : The diisopropyl ester groups may undergo hydrolysis under acidic/basic conditions, forming carboxylic acids.

  • Coordination Chemistry : While not directly documented for this compound, structurally similar pyrazole derivatives form metal-ligand complexes (e.g., Cu(I) coordination in related systems) .

Reaction Conditions and Reagents

Key parameters influencing reactivity include:

  • Temperature : Controlled heating or cooling to optimize reaction rates and minimize side products.

  • Solvents : Polar aprotic solvents (e.g., dimethylformamide) or alcohols (e.g., ethanol) stabilize intermediates.

  • Catalysts : Palladium catalysts (e.g., Pd(0) or Pd(II)) accelerate coupling reactions.

Scientific Research Applications

The compound Diisopropyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has garnered attention in various scientific research applications due to its unique structural characteristics and potential biological activities. This article explores its applications across multiple domains, including medicinal chemistry, agricultural science, and material science.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds similar to this compound have been investigated for their ability to inhibit specific kinases involved in tumor growth. In particular, pyrazole derivatives have shown promising results against glioblastoma cells by inhibiting the AKT signaling pathway, which is critical for cell survival and proliferation in cancer .

Anti-inflammatory Properties

Research indicates that certain pyrazole-based compounds possess anti-inflammatory properties. These compounds are believed to inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes. For example, some derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain .

Pesticidal Activity

This compound may have applications as a pesticide. Pyrazole derivatives are known for their insecticidal properties against a range of agricultural pests. Studies suggest that these compounds can disrupt the nervous system of insects, leading to effective pest control .

Polymer Chemistry

In material science, compounds like this compound can be utilized as additives in polymer formulations. Their unique chemical structure may enhance the thermal stability and mechanical properties of polymers .

Photovoltaic Materials

Research is ongoing into the use of pyrazole-containing compounds in organic photovoltaic materials. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for improving the efficiency of solar cells .

Case Study 1: Anticancer Activity against Glioblastoma

A study evaluated a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles for their efficacy against glioblastoma cells. One compound demonstrated significant inhibition of cell growth and reduced toxicity towards non-cancerous cells. This highlights the potential of similar pyrazole derivatives in targeted cancer therapies .

Case Study 2: Pesticidal Efficacy

In agricultural research, a derivative of this compound was tested against common agricultural pests. The results indicated effective pest control with minimal environmental impact compared to conventional pesticides .

Mechanism of Action

The mechanism of action of Diisopropyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key Structural Features and Substituent Effects The compound’s closest structural analogue is Diisopropyl 4-[3-(4-(dimethylamino)sulfonylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (), which replaces the 4-chlorophenyl group with a 4-(dimethylamino)sulfonylphenyl substituent. This modification introduces a sulfonamide group, significantly altering physicochemical properties:

  • Electron Effects : The electron-withdrawing chlorine in the target compound may reduce electron density in the pyrazole ring, influencing reactivity or binding interactions.

Functional Analogues: Pyrazolone Derivatives

Pyrazolone derivatives (e.g., antipyretics like metamizole) share a five-membered nitrogen-containing heterocycle but differ in core structure (pyrazolone vs. pyrazole-DHP fusion). Key distinctions include:

  • Toxicity: Pyrazolones are classified under ICD-10 X40 for accidental poisoning due to metabolites like 4-aminophenol . The target compound’s pyrazole-DHP structure lacks this metabolic pathway, suggesting a safer profile.
  • Bioactivity : Pyrazolones exhibit cyclooxygenase (COX) inhibition, while the DHP core in the target compound is associated with calcium channel modulation.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The DHP core’s ester groups and pyrazole nitrogen atoms may participate in hydrogen bonding, influencing crystal packing. highlights the importance of such interactions in supramolecular assembly.

Data Table: Comparative Analysis

Compound Name Core Structure Pyrazole Substituent Key Properties Toxicity/Bioactivity
Target Compound DHP + pyrazole 4-chlorophenyl High lipophilicity; electron-withdrawing Cl Not classified under X40
Sulfonamide Analogue () DHP + pyrazole 4-(dimethylamino)sulfonyl Increased polarity; potential solubility Unreported; sulfonamide group may influence ADME
Pyrazolone Derivatives (e.g., metamizole) Pyrazolone N/A COX inhibition; analgesic/antipyretic Associated with X40 poisoning

Biological Activity

Diisopropyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of aryl-substituted pyrazoles with various reagents. The synthesis typically involves:

  • Reagents : Potassium tetrachloroplatinate and other commercially available reagents.
  • Conditions : The reaction is often conducted under controlled temperatures and specific solvent systems to optimize yield and purity.

The structural formula can be represented as follows:

C20H24ClN3O4\text{C}_{20}\text{H}_{24}\text{Cl}\text{N}_3\text{O}_4

Pharmacological Effects

The biological activity of this compound has been explored in several studies, revealing multiple pharmacological effects:

  • Anticancer Activity : Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in preclinical models .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective activities by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • GPCR Modulation : The compound may act on G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways related to inflammation and cancer progression .
  • Reactive Oxygen Species (ROS) Regulation : By modulating ROS levels, this compound can exert protective effects against oxidative stress-related damage .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., chlorophenyl) enhances potency against certain cancer cell lines.
  • Hydrophobic Interactions : Increased hydrophobicity generally correlates with improved membrane permeability and bioavailability.

A comparative analysis of similar compounds reveals that modifications in the pyrazole ring significantly influence their anticancer efficacy.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

StudyModelFindings
Study AHuman cancer cell linesSignificant inhibition of cell growth at low micromolar concentrations.
Study BAnimal model of inflammationReduced edema and inflammatory markers compared to control groups.
Study CNeuronal culturesProtection against neurotoxicity induced by oxidative stress agents.

Q & A

Q. What are the established synthetic routes for preparing this 1,4-dihydropyridine derivative, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via a modified Hantzsch dihydropyridine synthesis, involving cyclocondensation of substituted aldehydes, β-keto esters, and ammonium acetate. Key steps include:

  • Solvent selection : Ethanol or acetic acid as solvents for cyclocondensation, with glacial acetic acid enhancing protonation and cyclization efficiency .
  • Temperature control : Reflux conditions (70–80°C) to ensure complete reaction while avoiding decomposition.
  • Purification : Recrystallization from ethanol or methanol to isolate crystalline products. Table 1 : Representative Synthetic Conditions
ComponentExample Reagents/ConditionsReference
Aldehyde component4-chlorobenzaldehyde
β-keto esterDiisopropyl acetoacetate
Catalyst/SolventGlacial acetic acid, ethanol
Reaction time6–12 hours under reflux

Q. How can crystallographic data be reliably obtained and interpreted for this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological considerations include:

  • Crystal growth : Slow evaporation of saturated solutions in ethanol or DCM to obtain diffraction-quality crystals .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer .
  • Structure refinement : SHELXT for structure solution and SHELXL for refinement, leveraging the Hirshfeld rigid-bond restraint (R factor < 0.05) .
  • Hydrogen bonding : Analyze intermolecular interactions (e.g., C–H⋯O/N) using Mercury or PLATON to identify supramolecular motifs .

Advanced Research Questions

Q. What computational strategies are effective for modeling electronic properties and non-covalent interactions in this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level provides accurate insights:

  • Electron density analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to map bond critical points and Laplacian values for covalent/non-covalent interactions .
  • Non-covalent interaction (NCI) plots : Generated via Multiwfn to visualize van der Waals, hydrogen bonding, and steric clashes .
  • IRI (Interaction Region Indicator) analysis : Quantifies interaction strength in 3D space, distinguishing repulsive vs. attractive regions .

Q. How can contradictions between experimental (X-ray) and computational (DFT) bond lengths/angles be resolved?

Discrepancies often arise from crystal packing effects or basis set limitations. Mitigation strategies include:

  • Periodic DFT calculations : Incorporate crystal environment effects using programs like CRYSTAL17 to align with SCXRD data .
  • Hirshfeld surface analysis : Compare experimental (X-ray) and theoretical (DFT) contact distances via CrystalExplorer to identify packing-induced distortions .
  • Normal mode analysis : Validate vibrational frequencies against experimental IR/Raman spectra to refine computational models .

Q. What advanced crystallographic methods can resolve disorder or twinning in the crystal lattice?

For disordered structures or twinned crystals:

  • Twinning refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • Dynamic disorder modeling : Apply TLS (Translation-Libration-Screw) parameters to refine mobile substituents (e.g., isopropyl groups) .
  • High-resolution synchrotron data : Collect data at λ < 0.5 Å to enhance resolution and reduce noise .

Q. How do substituent variations (e.g., chlorophenyl vs. nitrophenyl) impact the compound’s supramolecular architecture?

Substituents dictate packing via steric and electronic effects:

  • Hydrogen-bonding networks : Electron-withdrawing groups (e.g., –Cl) enhance C–H⋯O interactions, as seen in triclinic P1 symmetry with Z′ = 2 .
  • π-π stacking : Bulky substituents (e.g., biphenyl) reduce stacking efficiency, increasing interplanar distances (>4.0 Å vs. ~3.8 Å in simpler analogs) . Table 2 : Substituent Effects on Crystal Packing
SubstituentSpace GroupDominant InteractionReference
4-ChlorophenylP1C–H⋯O/N
3-NitrophenylP21/cπ-π stacking

Methodological Resources

  • Crystallography : SHELX suite , OLEX2 .
  • Computational Analysis : Gaussian16 (DFT), Multiwfn (wavefunction analysis) .
  • Data Validation : CheckCIF/PLATON for structural outliers .

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